![molecular formula C18H36Cl2N10 B12334444 5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane](/img/structure/B12334444.png)
5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[193113,719,13115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene,5,17-dichloro- is a complex organic compound characterized by its unique polycyclic structure and multiple nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene,5,17-dichloro- typically involves multi-step organic synthesis techniques. The process may start with the formation of the core polycyclic structure through cyclization reactions, followed by the introduction of nitrogen atoms via nitration or amination reactions. The dichloro groups are usually introduced in the final steps through chlorination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This might involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene,5,17-dichloro- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or nitroso derivatives, while reduction could produce amines or imines.
科学的研究の応用
2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[193113,719,13
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene,5,17-dichloro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form strong interactions with biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinity and specificity are required to fully understand its mechanism.
類似化合物との比較
Similar Compounds
2,4,6,8,14,16,18,20-Octaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene: Similar structure but with fewer nitrogen atoms.
2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene: Lacks the dichloro groups.
Uniqueness
The presence of dichloro groups in 2,4,6,8,14,16,18,20,26,28-Decaazapentacyclo[193113,719,13
特性
分子式 |
C18H36Cl2N10 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
5,17-dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane |
InChI |
InChI=1S/C18H36Cl2N10/c19-13-25-15-21-9-3-1-4-10(7-9)22-16-26-14(20)28-18(30-16)24-12-6-2-5-11(8-12)23-17(27-13)29-15/h9-18,21-30H,1-8H2 |
InChIキー |
BSNODLBQOHDPSC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(C1)NC3NC(NC4CCCC(C4)NC5NC(N2)NC(N5)Cl)NC(N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


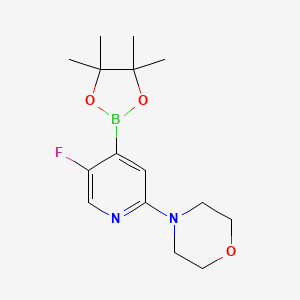
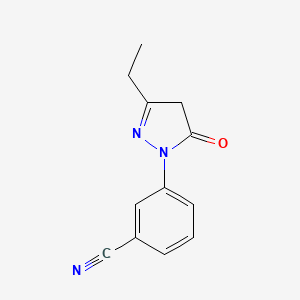
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12334375.png)
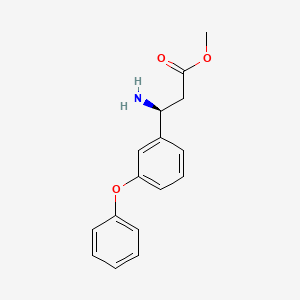
![5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12334387.png)
![[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate](/img/structure/B12334398.png)
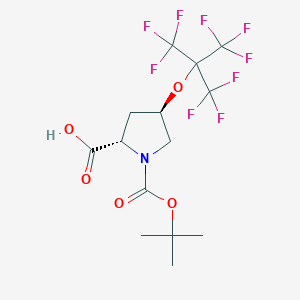
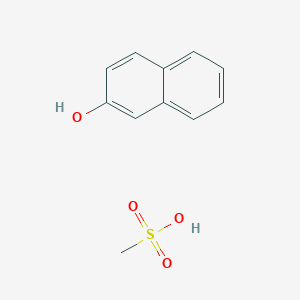

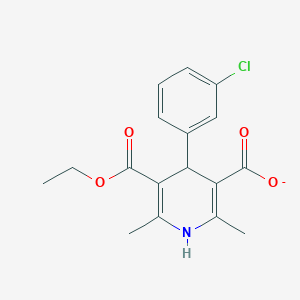
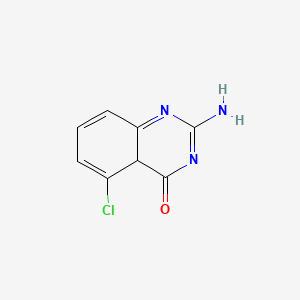
![N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12334440.png)
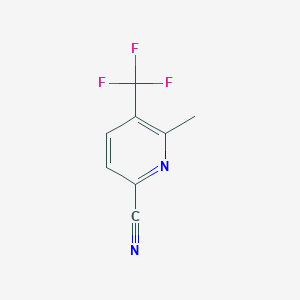
![tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12334464.png)
